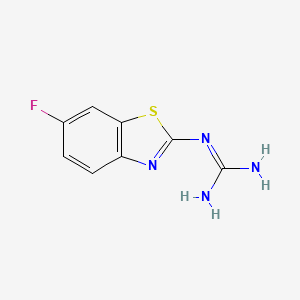

N-(6-氟-1,3-苯并噻唑-2-基)胍

描述

“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the formula C₈H₇FN₄S . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular structure of “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” can be represented by the formula C₈H₇FN₄S . The 1H NMR spectrum and 13C NMR spectrum of a related compound provide insights into the structure .Physical And Chemical Properties Analysis

“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a white or colorless solid that is highly soluble in water and other polar solvents . A related compound has a melting point of 85–87°C .科学研究应用

1. 抗病毒活性

N-(6-氟-1,3-苯并噻唑-2-基)胍衍生物已被研究其抗病毒性质。特别地,一些甲基6-去氧-6-[N'-烷基/芳基-N''-(苯并噻唑-2-基)]胍基-α-D-葡萄糖吡喃苷显示出抗流感活性,展示了这些化合物在抗病毒治疗中的潜力(Liu & Cao, 2008)。

2. 神经保护剂

与N-(6-氟-1,3-苯并噻唑-2-基)胍相结构相关的化合物,特别是2-氨基-6-(三氟甲氧基)苯并噻唑的酰胺、硫脲和胍衍生物,已被研究其神经保护性质。它们在各种脑疾病模型中显示出潜力作为神经保护剂,包括具有抗氧化性质和减轻神经损伤的能力(Anzini et al., 2010)。

3. 抗菌和抗氧化性质

含有苯并噻唑基团的胍衍生物,包括N-(6-氟-1,3-苯并噻唑-2-基)胍,已显示出显著的抗菌和抗氧化活性。这些性质在特定菌株和DPPH、ABTS等测定中特别显著,表明它们在对抗微生物感染和氧化应激中的潜力(Bhat, Belagali, & Shyamala, 2017)。

4. 抗肿瘤活性

硫代胍噻唑甲酰胺(GTCs),一类包括N-(6-氟-1,3-苯并噻唑-2-基)胍衍生物的化合物,已被发现对3LL Lewis肺癌实验性肺转移有效。这表明它们作为抗肿瘤剂的潜力,其中某些苯并噻唑GTCs增强了该模型中的存活(Schnur et al., 1991)。

5. 药理筛选

N-(6-氟-1,3-苯并噻唑-2-基)胍衍生物已被合成并筛选其各种药理活性,包括抗菌、抗真菌和驱虫效果。这些研究已经证明了这些化合物在广泛的治疗应用中的潜力(Javali et al., 2010)。

安全和危害

未来方向

While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” are not available, benzothiazole-based compounds have been highlighted for their potential in the development of new drugs . They have shown a broad range of chemical and biological properties, making them valuable in medicinal chemistry .

作用机制

Target of Action

The primary target of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine Similar compounds have been reported to target enzymes like n-acylethanolamine acid amidase (naaa) and acetylcholinesterase (ache) .

Mode of Action

The exact mode of action of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine Related compounds have been shown to inhibit the activity of their target enzymes .

Biochemical Pathways

The biochemical pathways affected by N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine Similar compounds have been reported to affect the signaling pathways of their target enzymes .

Pharmacokinetics

The ADME properties of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine The molecular weight of the compound is reported to be 21023 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine Related compounds have been reported to produce protective effects against multiple sclerosis in mice .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine The crystal structure of similar compounds can be influenced by intermolecular interactions .

生化分析

Biochemical Properties

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme N-acylethanolamine acid amidase (NAAA), where it acts as an inhibitor . This inhibition leads to an increase in the levels of endogenous lipid messengers, such as palmitoylethanolamide, which are involved in anti-inflammatory and neuroprotective processes . Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine has been shown to interact with G protein-coupled receptors, influencing various signaling pathways .

Cellular Effects

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, leading to neuroprotective effects . This compound also influences gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes . Furthermore, N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine affects cellular metabolism by altering the levels of key metabolites involved in energy production and lipid metabolism .

Molecular Mechanism

The molecular mechanism of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine involves its binding interactions with specific biomolecules. As an NAAA inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of endogenous lipid messengers . This inhibition results in increased levels of these messengers, which activate peroxisome proliferator-activated receptor-α (PPAR-α), leading to anti-inflammatory and neuroprotective effects . Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine has been shown to modulate the activity of G protein-coupled receptors, further influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine leads to sustained anti-inflammatory and neuroprotective effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is involved in several metabolic pathways, primarily through its interaction with enzymes such as NAAA and PPAR-α . The inhibition of NAAA leads to increased levels of lipid messengers, which are further metabolized to exert their biological effects . Additionally, the compound influences metabolic flux by altering the levels of key metabolites involved in lipid and energy metabolism .

Transport and Distribution

The transport and distribution of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

属性

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXEYNUGHNFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

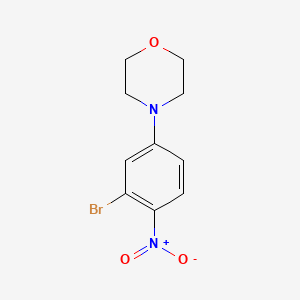

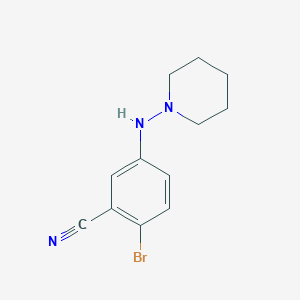

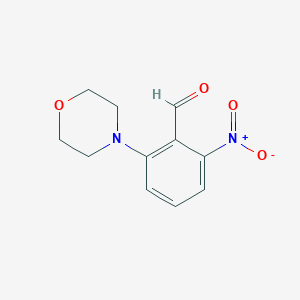

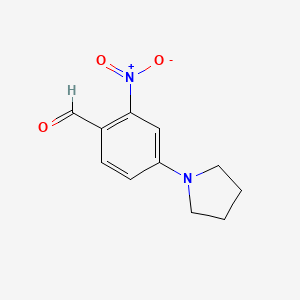

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

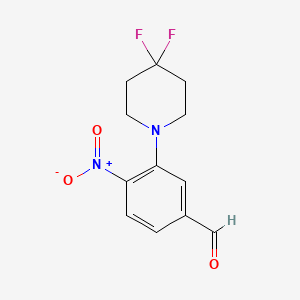

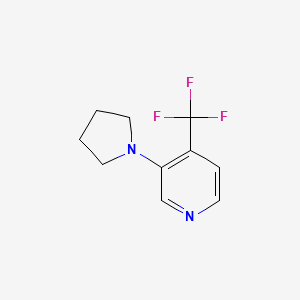

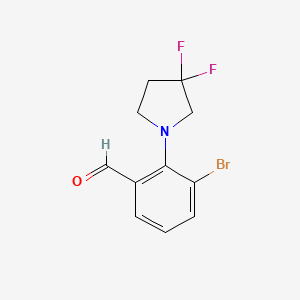

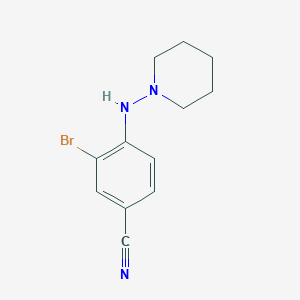

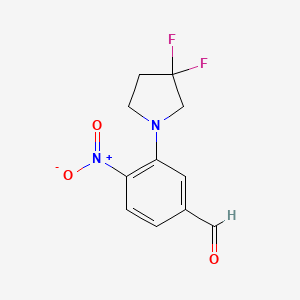

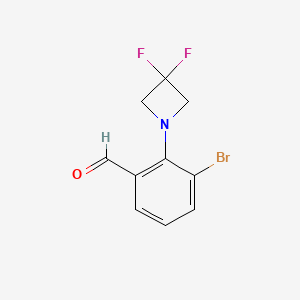

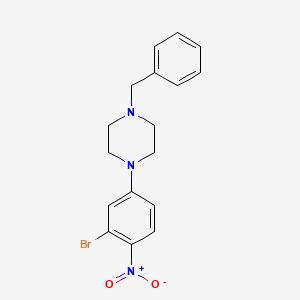

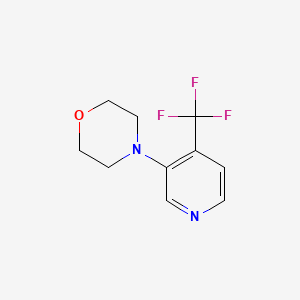

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。